1,2-Dioctanoyl-sn-glycerol (CAS: 60514-48-9), commonly referred to as DiC8, is a synthetic, symmetric short-chain diacylglycerol (DAG) widely procured as a cell-permeable activator of Protein Kinase C (PKC). Unlike endogenous long-chain DAGs, DiC8 features two eight-carbon acyl chains that significantly reduce its lipophilicity, enabling direct dissolution in aqueous experimental media without the need for complex liposomal carrier systems [1]. As a physiological DAG mimic, it binds to the C1 domain of conventional and novel PKC isoforms, making it a foundational positive control and signaling probe in molecular biology, electrophysiology, and pharmacology workflows [2].
Substituting DiC8 with other common PKC activators introduces severe experimental artifacts and workflow bottlenecks. Phorbol esters like PMA (Phorbol 12-myristate 13-acetate) are frequently used as generic substitutes; however, PMA induces irreversible PKC hyperactivation followed by artifactual receptor downregulation and degradation, failing to replicate the sustained, non-degradative signaling of DiC8 [1]. Conversely, substituting DiC8 with natural long-chain DAGs (e.g., 1,2-dioleoyl-sn-glycerol) drastically reduces aqueous bioavailability, necessitating labor-intensive liposome formulations [2]. Furthermore, while 1-oleoyl-2-acetyl-sn-glycerol (OAG) is another cell-permeable analog, it lacks DiC8's specific, PKC-independent inhibitory effects on L-type calcium and voltage-gated potassium channels, meaning the two are not interchangeable in electrophysiological or smooth muscle assays [3].
Natural long-chain DAGs like 1,2-dioleoyl-sn-glycerol (diolein) are highly lipophilic (logP > 10), making them exceptionally difficult to deliver to cultured cells without specialized lipid encapsulation or organic solvents. DiC8 overcomes this through its symmetric eight-carbon acyl chains, yielding an estimated logP of 5.17 [1]. This ~10^5 reduction in lipophilicity allows DiC8 to partition efficiently into the plasma membrane directly from aqueous solutions, achieving saturating bilayer concentrations without the need for liposomes [1].
| Evidence Dimension | Estimated logP (Lipophilicity) |
| Target Compound Data | ~5.17 (DiC8) |
| Comparator Or Baseline | >10 (Diolein / DiC18:1) |
| Quantified Difference | DiC8 is ~10^5 times more soluble in aqueous media. |
| Conditions | Computational and empirical solubility profiling. |
Procuring DiC8 eliminates the need for secondary liposome formulation reagents, streamlining high-throughput cell culture assays.
While both DiC8 and OAG are utilized as cell-permeable PKC activators, their off-target electrophysiological profiles are strictly non-interchangeable. In whole-cell voltage-clamp studies, DiC8 directly blocked L-type Ca2+ currents (ICa,L) in a dose-dependent, PKC-independent manner with an IC50 of 15.3 µM, reducing the current by over 50% at 25 µM [1]. In stark contrast, 100 µM of OAG produced no inhibitory effect and actually slightly stimulated the current [1].
| Evidence Dimension | PKC-independent inhibition of L-type Ca2+ current (ICa,L) |
| Target Compound Data | 50.7% ± 2.4% reduction at 25 µM (IC50 = 15.3 µM) |
| Comparator Or Baseline | No inhibition (10.6% ± 5.1% stimulation) at 100 µM OAG |
| Quantified Difference | Complete divergence in PKC-independent channel blockade. |
| Conditions | Whole-cell voltage clamp of freshly isolated rat myometrial cells. |
Buyers conducting patch-clamp or smooth muscle contractility studies must select OAG to isolate PKC pathways, or specifically procure DiC8 to exploit its unique channel-blocking properties.
Phorbol esters like PMA are standard PKC activators, but their irreversible binding triggers rapid ubiquitination and proteasomal degradation (downregulation) of PKC isoforms, confounding long-term signaling assays. In contrast, DiC8 provides robust PKC activation without engaging these desensitization mechanisms. Studies demonstrate that while PMA potently downregulates PKCα, prolonged activation by DiC8 maintains the enzyme in a membrane-associated, active state without inducing dephosphorylation or degradation [1].
| Evidence Dimension | PKCα Downregulation / Degradation |
| Target Compound Data | No degradation; supports sustained downstream signaling |
| Comparator Or Baseline | Potent downregulation and enzyme depletion (PMA) |
| Quantified Difference | DiC8 decouples PKC activation from artifactual enzyme destruction. |
| Conditions | Prolonged agonist stimulation in intestinal epithelial cells. |
Researchers requiring extended observation of PKC-mediated signaling must procure DiC8 to avoid the artifactual enzyme depletion inherently caused by PMA.
Because DiC8 avoids the irreversible downregulation and degradation of PKCα caused by PMA, it is the preferred positive control for live-cell imaging and long-term kinetic studies of PKC membrane translocation and sustained downstream signaling [1].
Due to its specific, PKC-independent blockade of L-type Ca2+ and Kv channels, DiC8 is selectively procured over OAG when researchers need to investigate DAG-mediated direct channel modulation in smooth muscle or cardiac myocytes [2].
The reduced lipophilicity (logP ~5.17) of DiC8 compared to natural long-chain DAGs allows it to be directly dissolved in aqueous media, making it ideal for high-throughput microplate assays where liposomal formulation is impractical or introduces unacceptable variance [3].